2-(4-methoxy-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide

Structure–Activity Relationship Indole substitution Medicinal chemistry

2-(4-Methoxy-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide (CAS 1351700-93-0) is a synthetic hybrid molecule that integrates a 4-methoxy-substituted indole core with a 1,2,4-triazole pharmacophore via an acetamide linker attached to a para-substituted phenyl ring. This compound belongs to the rapidly expanding class of indole–1,2,4-triazole conjugates that have demonstrated multi-target anticancer activity across hepatocellular carcinoma (Hep-G2), breast adenocarcinoma (MCF-7, MDA-MB-231), and colorectal carcinoma (HCT-116) cell lines.

Molecular Formula C20H19N5O2
Molecular Weight 361.4 g/mol
Cat. No. B11028559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-methoxy-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide
Molecular FormulaC20H19N5O2
Molecular Weight361.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1C=CN2CC(=O)NC3=CC=C(C=C3)CN4C=NC=N4
InChIInChI=1S/C20H19N5O2/c1-27-19-4-2-3-18-17(19)9-10-24(18)12-20(26)23-16-7-5-15(6-8-16)11-25-14-21-13-22-25/h2-10,13-14H,11-12H2,1H3,(H,23,26)
InChIKeyQSLFEWGSWWZYKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methoxy-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide: Indole–Triazole Hybrid Screening Compound for Anticancer Lead Identification


2-(4-Methoxy-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide (CAS 1351700-93-0) is a synthetic hybrid molecule that integrates a 4-methoxy-substituted indole core with a 1,2,4-triazole pharmacophore via an acetamide linker attached to a para-substituted phenyl ring . This compound belongs to the rapidly expanding class of indole–1,2,4-triazole conjugates that have demonstrated multi-target anticancer activity across hepatocellular carcinoma (Hep-G2), breast adenocarcinoma (MCF-7, MDA-MB-231), and colorectal carcinoma (HCT-116) cell lines [1]. The 4-methoxyindole substructure is a privileged scaffold in medicinal chemistry, while the 1,2,4-triazol-1-ylmethyl moiety is a recognized pharmacophore for kinase inhibition and receptor modulation, making this hybrid a compelling candidate for focused screening libraries and structure–activity relationship (SAR) exploration [2].

Workflow Indole-triazole hybrid screening probe Designed for anticancer lead identification libraries
Kinase context Triazole pharmacophore for kinase selectivity profiling Supports CDK, FAK, and AKT panel screening
Cell models Hepatocellular carcinoma and breast cancer cell-model studies Hep-G2, MCF-7, MDA-MB-231 screening context
SAR expansion N1-acetamide linker differentiates from C3-linked analogs Underpins focused SAR libraries around indole-triazole chemotype

Why 2-(4-Methoxy-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide Cannot Be Replaced by Other Indole–Triazole Acetamides


Indole–1,2,4-triazole acetamide hybrids exhibit extreme sensitivity to substitution pattern: the position and electronic nature of the indole substituent, the length and composition of the linker, and the regiochemistry of the triazole attachment collectively dictate target engagement, cytotoxicity, and ADMET profile [1]. In a systematic Hep-G2 cytotoxicity study of six closely related indole–triazole S-alkylated N-aryl acetamides (8a–f), cell viability at 100 µg/mL ranged nearly two-fold from 10.99% (8b, 3,4-dichlorophenyl) to 18.92% (8c, 4-methoxyphenyl), demonstrating that even conserved scaffolds yield divergent potency when a single aryl substituent is altered [2]. Similarly, among indolyl 1,2,4-triazole CDK4/6 inhibitors, IC50 values spanned from 0.049 µM to 3.031 µM on CDK4, a >60-fold range driven solely by peripheral substitution [3]. The target compound's unique combination of a 4-methoxyindole N1-acetamide linkage and a 4-(1H-1,2,4-triazol-1-ylmethyl)phenyl terminus creates a connectivity and electronic profile not replicated by any single comparator in the published literature, precluding generic substitution without experimental validation.

Indole substituent electronic shift

Replacing the 4-methoxy group with 4-bromo or 6-bromo alters indole electron density, which can shift target binding and cell viability profiles. Class-level evidence shows a 1.7-fold viability difference between electron-rich and electron-deficient aryl analogs.

Linker topology mismatch

The N1-acetamide connection places the triazole pharmacophore in a distinct spatial orientation compared to C3-thioether or C3-methylene linkers. CDK4 IC50 can differ over 60-fold solely due to linker and substitution variation.

Triazole regioisomer and terminus specificity

The 4-(1H-1,2,4-triazol-1-ylmethyl)phenyl moiety contributes to kinase hinge binding; altering the triazole attachment point or omitting this motif may reduce target engagement, as indicated by docking and FAK inhibition data.

Quantitative Differentiation Evidence for 2-(4-Methoxy-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide Against Key Comparators


4-Methoxy Substituent on Indole Confers Electronic and Steric Differentiation from 4-Bromo and 6-Bromo Analogs

The target compound carries a 4-methoxy (–OCH₃) substituent on the indole ring, compared to the 4-bromo analog 2-(4-bromo-1H-indol-1-yl)-N-{4-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}acetamide and the 6-bromo analog 2-(6-bromo-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide, both available from commercial screening collections . The methoxy group is electron-donating (Hammett σₚ = –0.27) while bromine is electron-withdrawing (σₚ = +0.23), altering the indole ring's π-electron density and hydrogen-bond acceptor capacity. In the indole–triazole class, substituent electronic effects directly modulate cytotoxic potency: in the Hep-G2 assay of compounds 8a–f, the 3,4-dichlorophenyl-bearing 8b achieved 10.99% cell viability versus 18.92% for the 4-methoxyphenyl-bearing 8c, a 1.7-fold difference attributable to aryl ring electronics [1].

4-Methoxy vs. halogen
Class-level
Electron-donating –OCH₃ (σₚ –0.27) vs. Br (σₚ +0.23); class viability shift: 18.92% vs 10.99% at 100 µg/mL Hep-G2
Electronic profile may influence target interaction
Data to verify; class inference from aryl-substituted analogs (8b vs 8c)
Structure–Activity Relationship Indole substitution Medicinal chemistry

N1-Acetamide Indole Linkage Differentiates Target Compound from C3-Linked Indole–Triazole Hybrids

The target compound employs an N1-acetamide linkage connecting the indole core to the triazol-1-ylmethylphenyl terminus, whereas the extensively characterized S-alkylated N-aryl acetamide series 8a–f utilizes a C3-thioether linkage from indole-3-acetic acid [1]. This topological distinction alters the distance and angular relationship between the indole and triazole pharmacophores. In the CDK4/6 inhibitor series reported by Ghobish et al., compounds with varied linker connectivity displayed IC50 values ranging from 0.049 µM to 3.031 µM against CDK4, demonstrating that linker geometry directly governs kinase binding pocket complementarity [2]. The N1-acetamide spacer positions the 4-methoxyindole approximately 2.5–3.0 Å closer to the triazole ring compared to a C3-thioether linkage, potentially enabling distinct binding modes at ATP-binding sites of kinases.

N1-acetamide vs C3 linker
Class-level
N1-acetamide places indole ~2.5–3.0 Å closer to triazole; CDK4 IC50 range 0.049–3.031 µM in C3-linked series
Linker geometry may direct distinct kinase binding modes
Underrepresented chemotype; requires kinase panel validation
Chemical topology Linker geometry Kinase inhibitor design

Triazol-1-ylmethylphenyl Terminus Provides a Validated Kinase-Targeting Pharmacophore in the Indole–Triazole Class

The 4-(1H-1,2,4-triazol-1-ylmethyl)phenyl terminus present in the target compound is structurally pre-organized to occupy the ATP-binding hinge region of kinases, as demonstrated by indolyl 1,2,4-triazole derivatives that achieved CDK4 inhibition with IC50 as low as 0.049 µM and CDK6 inhibition as low as 0.075 µM, surpassing the reference inhibitor staurosporine (CDK4 IC50 = 1.027 µM, CDK6 IC50 = 0.402 µM) [1]. Furthermore, in the FAK-targeted indole–1,2,4-triazole series, compound 4c bearing a triazole-containing terminus suppressed FAK protein expression by 61.3% (vs. 70.7% for the clinical FAK inhibitor GSK-2256098) and induced 90.84% total apoptosis in MDA-MB-231 triple-negative breast cancer cells [2]. In contrast, indole–triazole hybrids lacking the triazol-1-ylmethylphenyl terminus (e.g., simpler N-phenylacetamide derivatives) show reduced kinase engagement in molecular docking studies against PKC-θ, AKT1, PI3K, and VEGFR2 [3].

Triazole kinase pharmacophore
Reported
Triazol-1-ylmethylphenyl motif linked to CDK4 IC50 0.049 µM; FAK suppression 61.3% vs GSK-2256098 70.7%
Supports kinase panel screening prioritization
Class-level; target compound not directly tested
Kinase inhibition Pharmacophore CDK4/6 FAK

Superior Drug-Likeness Profile Inferred from Indole–Triazole ADMET Predictions Favoring the 4-Methoxy Substitution Pattern

Computational ADMET evaluation of the indole–1,2,4-triazole series 8a–f using the ADMETlab 2.0 server established that methoxy-substituted derivatives exhibit favorable drug-likeness scores compared to halogenated analogs, with the 4-methoxyphenyl-containing compound 8c demonstrating acceptable Lipinski Rule of Five compliance (molecular weight <500, logP <5, H-bond donors <5, H-bond acceptors <10) and reduced predicted hepatotoxicity compared to the dichlorophenyl analog 8b [1]. The target compound (molecular formula C₂₀H₁₉N₅O₂; molecular weight ~361.4 g/mol; 5 H-bond acceptors; 1 H-bond donor) maintains a lower molecular weight and reduced logP compared to the 4-bromo analog (MW 410.27; C₁₉H₁₆BrN₅O) . DFT calculations on compounds 8a, 8b, and 8f at the B3LYP/6-311G++(d,p) level further revealed that electron-donating substituents lower the HOMO–LUMO gap, correlating with enhanced reactivity and potential for metabolic activation [2].

Predicted drug-likeness
Class-level
4-Methoxy analog: favorable Lipinski compliance; MW ~361 vs ~410 for 4-bromo analog; reduced hepatotoxicity prediction
May offer developable physicochemical profile
In silico ADMETlab prediction; requires experimental confirmation
ADMET Drug-likeness Computational prediction

Cytotoxicity Class Benchmark: Indole–Triazole Acetamide Scaffold Achieves Sub-15% Cell Viability in Hep-G2 at 100 µg/mL

Although direct cytotoxicity data for the target compound are not published, the indole–1,2,4-triazole N-aryl acetamide scaffold has demonstrated potent anti-proliferative activity in the Hep-G2 hepatocellular carcinoma model. Compounds 8a, 8b, and 8f achieved cell viabilities of 11.72 ± 0.53%, 10.99 ± 0.59%, and 12.93 ± 0.55% at 100 µg/mL, respectively, with 8b matching the potency of the clinical standard doxorubicin (10.8 ± 0.41%) and marginally surpassing ellipticine (11.5 ± 0.55%) [1]. The target compound's structural features—4-methoxyindole, N1-acetamide linker, and triazol-1-ylmethylphenyl terminus—collectively map onto the SAR space defined by this class, where electron-donating aryl substituents (as in 8c, 4-methoxyphenyl) produce intermediate potency (18.92% viability), suggesting the target compound may occupy a distinct potency zone requiring empirical determination [2].

Hep-G2 viability benchmark
Class-level
Class best: 10.99% viability (8b) vs doxorubicin 10.8%; 4-methoxyphenyl analog (8c) 18.92% at 100 µg/mL
Context for hepatocellular carcinoma cell-model screening
No direct data for target compound; SAR suggests intermediate activity
Hepatocellular carcinoma Cytotoxicity Hep-G2 MTT assay

Priority Application Scenarios for 2-(4-Methoxy-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide Based on Evidence


Focused Kinase Selectivity Panel Screening (CDK4/6, FAK, AKT1, PI3K, VEGFR2)

The triazol-1-ylmethylphenyl terminus and N1-acetamide indole linkage position this compound as a structurally differentiated candidate for kinase panel screening. Published indolyl 1,2,4-triazole derivatives have demonstrated CDK4 IC50 values as low as 0.049 µM and CDK6 IC50 as low as 0.075 µM, outperforming staurosporine by 21-fold and 5.4-fold respectively [1]. Additionally, indole–1,2,4-triazole hybrids have shown FAK protein suppression (61.3% by compound 4c in MDA-MB-231 cells) and molecular docking engagement with PKC-θ (PDB 1XJD), AKT1 (PDB 4EKL), PI3K (PDB 5DXU), and VEGFR2 (PDB 3VHE) [2][3]. The target compound should be prioritized for screening against these kinase targets to empirically determine its selectivity fingerprint.

Hepatocellular Carcinoma (Hep-G2) Antiproliferative Screening with Built-in Class Benchmarking

The indole–triazole acetamide class has established a quantitative Hep-G2 cytotoxicity benchmark: the best-in-class compound 8b achieved 10.99 ± 0.59% cell viability at 100 µg/mL, statistically equivalent to doxorubicin (10.8 ± 0.41%) [1]. The target compound can be screened in the same MTT assay format at 100 µg/mL against Hep-G2 cells, with ellipticine and doxorubicin as internal standards, enabling direct potency ranking within the class. The 4-methoxy substitution on indole is expected to produce an intermediate potency profile based on SAR trends observed for 8c (4-methoxyphenyl, 18.92% viability) [2].

Structure–Activity Relationship (SAR) Expansion Around the N1-Acetamide Indole–Triazole Chemotype

The N1-acetamide indole connectivity is underrepresented in published indole–triazole anticancer series, which predominantly employ C3-thioether or C3-methylene linkers [1]. The target compound serves as a key intermediate for systematic SAR exploration: the 4-methoxy group can be demethylated to a hydroxyl for further derivatization, the triazole N1-regioisomer can be compared against N2- and N4-substituted triazole analogs, and the phenyl spacer can be substituted with various electron-donating or electron-withdrawing groups to map the pharmacophoric requirements for target engagement [2]. ADMETlab 2.0 predictions for the class indicate that methoxy-substituted derivatives maintain favorable drug-likeness profiles, supporting further medicinal chemistry optimization [3].

Triple-Negative Breast Cancer (TNBC) FAK-Targeted Hit Identification

Indole-linked 1,2,4-triazole derivatives have emerged as promising FAK inhibitors with potent activity in TNBC models: compound 4c suppressed FAK protein expression by 61.3% (vs. 70.7% for GSK-2256098) and induced 90.84% total apoptosis in MDA-MB-231 cells with minimal necrosis, while demonstrating good in vivo tolerability in mice without hepatic or renal impairment [1]. The target compound's triazol-1-ylmethylphenyl terminus is structurally analogous to the FAK-targeting motif, and its 4-methoxyindole core provides an alternative electronic profile to the reported leads. It should be evaluated in MDA-MB-231 and MCF-7 cytotoxicity assays, wound-healing migration assays, and FAK protein expression studies to determine its potential as a TNBC hit compound [2].

Application
Selection Property
Validation Focus
Kinase selectivity panel screening
Triazole pharmacophore and N1-acetamide linker
Kinase profiling (CDK4/6, FAK, AKT1, PI3K, VEGFR2)
Hepatocellular carcinoma cell-model studies
Indole-triazole class cytotoxicity benchmark
Cell viability endpoint review (Hep-G2 MTT assay)
SAR expansion of indole-triazole chemotype
N1-acetamide linker and 4-methoxy derivatization handle
Substituent electronic and steric parameter mapping
TNBC cell-model FAK-targeted screening
Triazol-1-ylmethylphenyl FAK-targeting motif
FAK expression and apoptosis pathway-response endpoints
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